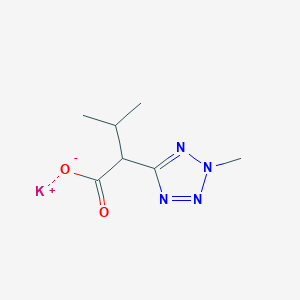
Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate is a compound that features a tetrazole ring, which is known for its stability and biological activity. Tetrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse applications, including their use as antifungal agents and plant growth regulators .
Preparation Methods
The synthesis of tetrazole derivatives, including Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate, typically involves [2+3]-cycloaddition reactions between nitriles and azides . This method is favored for its efficiency and the stability of the resulting tetrazole ring. Industrial production methods often rely on the in situ generation of hydrazoic acid, which is then activated by metals or strong Lewis acids .
Chemical Reactions Analysis
Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation, even with strong oxidizing agents.
Reduction: Reduction reactions are less common due to the stability of the tetrazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the methyl groups attached to the tetrazole ring.
Common reagents used in these reactions include cyanogen bromide and diazomethane, which facilitate the formation of various derivatives . Major products formed from these reactions include isomeric tetrazoles and their potassium salts .
Scientific Research Applications
Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for other heterocycles.
Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal enzymes.
Industry: Utilized in the production of high-energy compounds and as a stabilizer in photography.
Mechanism of Action
The mechanism of action of Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate involves its interaction with specific molecular targets. For instance, it inhibits fungal enzymes by binding to cytochrome P450, which is crucial for fungal metabolism . This selective inhibition reduces the toxicity compared to other fungicidal preparations .
Comparison with Similar Compounds
Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate can be compared with other tetrazole derivatives such as:
Oteseconazole: Another antifungal agent that inhibits cytochrome P450.
Quilseconazole: Structurally similar to oteseconazole and also in clinical trials for its antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetrazole derivatives.
Properties
IUPAC Name |
potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.K/c1-4(2)5(7(12)13)6-8-10-11(3)9-6;/h4-5H,1-3H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSDHSSHOYVACY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN(N=N1)C)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11KN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














